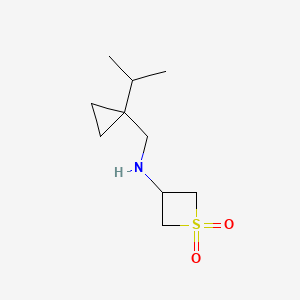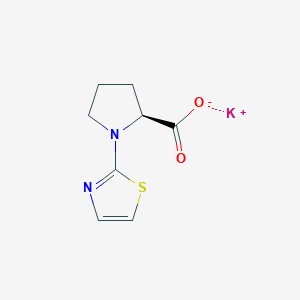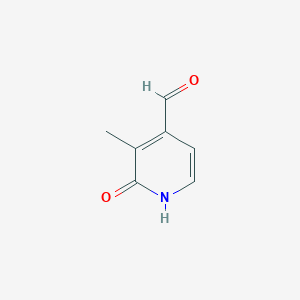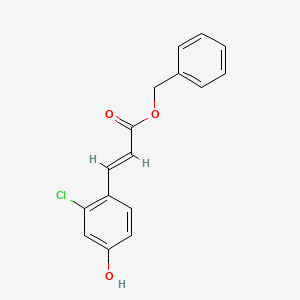![molecular formula C11H15NO2S B12954441 methyl2-(5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-8-yl)acetate](/img/structure/B12954441.png)
methyl2-(5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-8-yl)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-8-yl)acetate is a heterocyclic compound that features a thienoazepine core structure. This compound is of interest due to its potential applications in medicinal chemistry and material science. The thienoazepine scaffold is known for its biological activity and is often explored for its pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-8-yl)acetate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of a thieno[3,2-c]azepine derivative with methyl acetate in the presence of a base. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 2-(5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-8-yl)acetate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thienoazepine ring to its corresponding dihydro or tetrahydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the thienoazepine ring.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles such as amines and thiols are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydro derivatives, and various substituted thienoazepine compounds, depending on the specific reaction and conditions used.
Aplicaciones Científicas De Investigación
Methyl 2-(5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-8-yl)acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of organic semiconductors and other advanced materials.
Mecanismo De Acción
The mechanism of action of Methyl 2-(5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-8-yl)acetate involves its interaction with specific molecular targets and pathways. The thienoazepine core can interact with enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
Thieno[3,2-c]pyridine derivatives: These compounds share a similar thienoazepine core and exhibit comparable biological activities.
Thiophene derivatives: Compounds like suprofen and articaine, which contain thiophene rings, have similar pharmacological properties.
Uniqueness
Methyl 2-(5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-8-yl)acetate is unique due to its specific structural features and the presence of the thienoazepine core, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C11H15NO2S |
|---|---|
Peso molecular |
225.31 g/mol |
Nombre IUPAC |
methyl 2-(5,6,7,8-tetrahydro-4H-thieno[3,2-c]azepin-8-yl)acetate |
InChI |
InChI=1S/C11H15NO2S/c1-14-10(13)6-8-2-4-12-7-9-3-5-15-11(8)9/h3,5,8,12H,2,4,6-7H2,1H3 |
Clave InChI |
KIHINOSGRFAFJA-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1CCNCC2=C1SC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


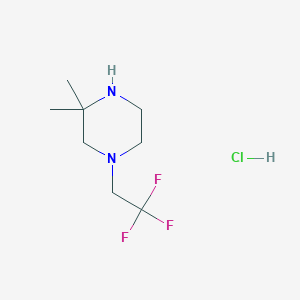
![(1S,3S,4R)-2-Azabicyclo[2.1.0]pentane-3-carboxylic acid](/img/structure/B12954369.png)
![(S)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(benzo[d][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B12954385.png)
![Ethyl 1-oxa-2-azaspiro[4.5]dec-3-ene-3-carboxylate](/img/structure/B12954403.png)
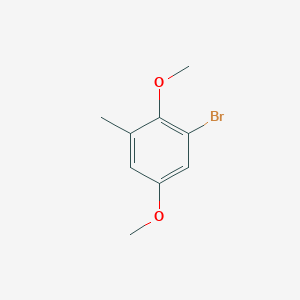
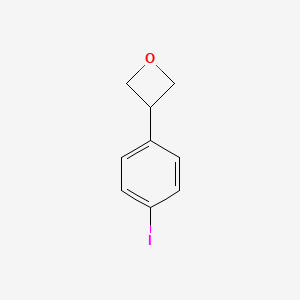



![(1R,2R,3S,4S)-3-Aminobicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B12954430.png)
